molecular formula C14H19N3O2S2 B318787 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide

2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B318787
M. Wt: 325.5 g/mol
InChI Key: SXWNHLOMVGCPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of thiophene derivatives, including 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide, typically involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters, among other reagents .

Mechanism of Action

The mechanism of action of 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to act as voltage-gated sodium channel blockers and exhibit various pharmacological effects .

Properties

Molecular Formula

C14H19N3O2S2

Molecular Weight

325.5 g/mol

IUPAC Name

2-(cyclopentanecarbonylcarbamothioylamino)-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H19N3O2S2/c1-7-8(2)21-13(10(7)11(15)18)17-14(20)16-12(19)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H2,15,18)(H2,16,17,19,20)

InChI Key

SXWNHLOMVGCPKG-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2CCCC2)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2CCCC2)C

Origin of Product

United States

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